N-Boc-Pyrrolidin-2-(S)-ylboronic acid

Descripción general

Descripción

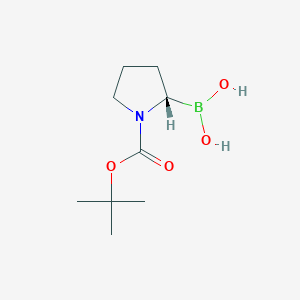

N-Boc-Pyrrolidin-2-(S)-ylboronic acid is a boronic acid derivative that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-Pyrrolidin-2-(S)-ylboronic acid typically involves the reaction of pyrrolidine with a boronic acid derivative under controlled conditions. One common method includes the use of a palladium-catalyzed borylation reaction, where the pyrrolidine is first protected with a Boc group to prevent unwanted side reactions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-Pyrrolidin-2-(S)-ylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Various carbon-boron bonded compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

N-Boc-Pyrrolidin-2-(S)-ylboronic acid is widely utilized as a building block for constructing complex molecules. Its boronic acid functionality allows it to participate in:

- Suzuki-Miyaura Cross-Coupling Reactions : This reaction facilitates the formation of carbon-carbon bonds, essential in synthesizing biaryls and other complex organic structures .

- Asymmetric Synthesis : The compound's chiral nature makes it valuable for producing enantiomerically pure compounds, which are crucial in pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this boronic acid derivative has shown significant biological activity:

- Enzyme Inhibition : this compound has been identified as an inhibitor of serine proteases, which are involved in various disease processes. Its selectivity against specific proteases positions it as a potential therapeutic candidate.

- Cancer Research : Studies have demonstrated its effectiveness as a pharmacophore for designing inhibitors targeting fibroblast activation protein (FAP), implicated in cancer progression. For instance, novel radiotracers based on this compound have been developed for positron emission tomography (PET) imaging of tumors .

Case Study 1: FAP-Targeted PET Imaging

A recent study evaluated novel Ga-labeled this compound-based ligands for FAP-targeted cancer imaging. The ligands showed promising tumor uptake values and low background levels in normal tissues, indicating their potential for clinical applications in cancer diagnostics .

Case Study 2: Suzuki-Miyaura Reaction Optimization

Research demonstrated that this compound serves as an effective coupling partner in Suzuki-Miyaura reactions, yielding high product yields when paired with various aryl halides. This highlights its utility in synthesizing complex biaryl compounds efficiently .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules; participates in Suzuki-Miyaura reactions. |

| Medicinal Chemistry | Inhibitor of serine proteases; potential therapeutic applications targeting cancer-related enzymes. |

| Imaging and Diagnostics | Development of PET tracers for cancer imaging based on FAP inhibition. |

Mecanismo De Acción

The mechanism of action of N-Boc-Pyrrolidin-2-(S)-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds .

Comparación Con Compuestos Similares

Similar Compounds

- N-Boc-Pyrrolidin-2-yl-acetic acid

- Potassium 1-n-boc-pyrrolidin-2-yltrifluoroborate

- N-Boc-Pyrrolidin-2-ol

Uniqueness

N-Boc-Pyrrolidin-2-(S)-ylboronic acid is unique due to its specific structure, which combines a pyrrolidine ring with a boronic acid group and a Boc protecting group. This combination provides it with distinct reactivity and stability, making it particularly useful in Suzuki-Miyaura cross-coupling reactions and other synthetic applications .

Actividad Biológica

N-Boc-Pyrrolidin-2-(S)-ylboronic acid is a chiral boronic acid derivative notable for its biological activity, particularly in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a pyrrolidine ring and a tert-butyloxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is . The boronic acid functionality allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in various chemical reactions, including enzyme inhibition and cross-coupling reactions.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes, particularly serine proteases. Its structure enables effective interaction with the active sites of these enzymes, leading to inhibition of their function. This mechanism is critical in therapeutic applications, especially in cancer treatment where protease activity is often implicated in tumor progression.

Enzyme Inhibition

- Serine Protease Inhibition : this compound has shown significant selectivity against certain serine proteases, which are essential for various physiological processes. The compound's ability to inhibit these enzymes suggests potential therapeutic applications in conditions where protease activity contributes to disease progression.

- Fibroblast Activation Protein (FAP) : Recent studies have highlighted the compound's role as a pharmacophore for designing inhibitors targeting FAP, which is involved in tumor growth and metastasis. The compound demonstrated promising results in preclinical evaluations, indicating its potential for cancer imaging and treatment .

Research Findings

- In Vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit FAP with an IC50 value indicating high potency. This positions it as a candidate for further development in oncology .

- Tumor Uptake : Preclinical studies involving PET tracers based on pyrrolidin-2-ylboronic acid derivatives showed significantly higher tumor uptake compared to standard tracers, suggesting enhanced targeting capabilities for cancer imaging .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds. Below is a summary table highlighting key differences:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Pyrrolidine ring with Boc group | Selective inhibitor of serine proteases |

| N-Boc-Pyrrolidin-2-(R)-ylboronic acid | Similar structure but different stereochemistry | Exhibits different reactivity patterns |

| Proline Boronic Acid | Contains proline instead of pyrrolidine | Primarily used for protease inhibition |

| 1-N-Boc-pyrrolidin-2-yl-boronic acid | Same core structure | Variations in substituents influence reactivity |

This comparison illustrates how the stereochemistry and structural features of this compound contribute to its unique biological activities.

Case Studies

- Cancer Imaging : A study evaluated the effectiveness of this compound-based PET tracers in targeting FAP in tumor models. Results indicated that these tracers provided significantly higher tumor-to-background ratios compared to traditional imaging agents, suggesting their potential utility in clinical settings .

- Enzyme Mechanism Studies : Research involving the use of this compound as a probe has provided insights into enzyme mechanisms, particularly those involving boron-containing biomolecules. These studies are crucial for understanding the biochemical pathways affected by this compound.

Propiedades

IUPAC Name |

[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIUYLRUCQCTST-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H]1CCCN1C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587842 | |

| Record name | [(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149716-79-0 | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-2-borono-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149716-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.